molecular formula C14H23NO B5705730 N-(4-methoxy-3-methylbenzyl)pentan-3-amine

N-(4-methoxy-3-methylbenzyl)pentan-3-amine

Cat. No.: B5705730
M. Wt: 221.34 g/mol
InChI Key: YKPHFPDXLJLFFK-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-methylbenzyl)pentan-3-amine is an organic compound with the molecular formula C14H23NO It is characterized by the presence of a methoxy group and a methyl group attached to a benzyl ring, which is further connected to a pentan-3-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-methylbenzyl)pentan-3-amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-methylbenzyl)pentan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The methoxy and methyl groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-methoxy-3-methylbenzyl)pentan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-methylbenzyl)pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the binding affinity and selectivity of the compound towards these targets. The amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)pentan-3-amine
  • N-(3-methylbenzyl)pentan-3-amine
  • N-(4-methoxy-3-methylphenyl)pentan-3-amine

Uniqueness

N-(4-methoxy-3-methylbenzyl)pentan-3-amine is unique due to the specific combination of methoxy and methyl groups on the benzyl ring, which can impart distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-13(6-2)15-10-12-7-8-14(16-4)11(3)9-12/h7-9,13,15H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHFPDXLJLFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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